molecular formula C13H17N3O3 B11139873 N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11139873
M. Wt: 263.29 g/mol
InChI Key: BKYGLYAVXDCRJF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a synthetic organic compound with a complex structure that includes a benzoxazine ring, a carboxamide group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoxazine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

    Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the intermediate with a dimethylaminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl side chain, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, sulfonates, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions might introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological macromolecules.

    Medicine: There is potential for this compound to be developed into a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

    Industry: It could be used in the production of polymers or other materials with unique mechanical or thermal properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This structural specificity can result in distinct physical, chemical, and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C13H17N3O3/c1-16(2)6-5-14-13(18)9-3-4-11-10(7-9)15-12(17)8-19-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,18)(H,15,17)

InChI Key

BKYGLYAVXDCRJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC2=C(C=C1)OCC(=O)N2

Origin of Product

United States

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